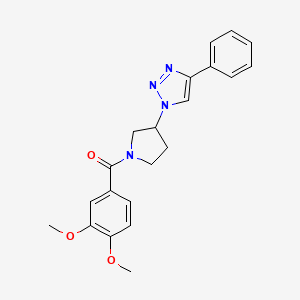![molecular formula C20H22N4O B3010933 2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol CAS No. 1319148-50-9](/img/new.no-structure.jpg)
2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol is an organic compound that features a pyrazole ring, a piperazine moiety, and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities, and maintaining stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated phenol derivatives.
Applications De Recherche Scientifique
2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-phenol-1H-pyrazoles: These compounds share the pyrazole and phenol moieties but lack the piperazine group.
4-halogeno-3-phenol-1H-pyrazoles: These derivatives have halogen substituents on the phenol ring, which can alter their chemical properties.
2-(1-phenol-1H-pyrazol-5-yl)phenols: These compounds have a similar structure but differ in the position of the phenol group.
Uniqueness
2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol is unique due to the presence of the piperazine moiety, which can enhance its biological activity and solubility. This structural feature distinguishes it from other pyrazole derivatives and contributes to its potential therapeutic applications .
Propriétés
Numéro CAS |
1319148-50-9 |
|---|---|
Formule moléculaire |
C20H22N4O |
Poids moléculaire |
334.423 |
Nom IUPAC |
2-[[4-(5-phenyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C20H22N4O/c25-19-9-5-4-8-17(19)15-23-10-12-24(13-11-23)20-14-18(21-22-20)16-6-2-1-3-7-16/h1-9,14,25H,10-13,15H2,(H,21,22) |
Clé InChI |
RJMPUHWPGAYIGY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2O)C3=NNC(=C3)C4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3010850.png)
![2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010851.png)


![3-(4-fluorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3010856.png)


![3-cinnamyl-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3010862.png)
![3-(4-chlorobenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010863.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B3010865.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B3010869.png)


